molecular formula C51H72O3 B13110348 4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol CAS No. 23422-38-0

4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol

Cat. No.: B13110348
CAS No.: 23422-38-0
M. Wt: 733.1 g/mol
InChI Key: HDZSMFQGGFPQIM-UHFFFAOYSA-N
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Description

4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol is a complex organic compound known for its antioxidant properties. It is commonly used in various industrial applications to prevent the oxidation of materials, thereby extending their lifespan and maintaining their quality. This compound is also referred to by its trade name, Irganox 1330 .

Preparation Methods

The synthesis of 4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol involves multiple steps. One common method includes the alkylation of 1,3,5-trimethylbenzene with 2,6-di-tert-butylphenol using a rare earth composite solid super-acidic catalyst, such as SO42-/MxOy-R2O3 . This process involves two steps of alkylation reactions under mild conditions, making it suitable for industrial production due to its ease of operation, low production cost, and the recyclability of the catalyst.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions typically yield quinones, while reduction reactions can produce phenolic derivatives .

Scientific Research Applications

4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol is widely used in scientific research due to its antioxidant properties. In chemistry, it is used as a stabilizer in polymers to prevent degradation. In biology and medicine, it is studied for its potential protective effects against oxidative stress-related diseases. Industrially, it is used in the production of plastics, rubber, and other materials to enhance their durability and stability .

Mechanism of Action

The antioxidant mechanism of 4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause cellular damage. This compound also interacts with various molecular pathways involved in oxidative stress response .

Comparison with Similar Compounds

Similar compounds to 4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol include other hindered phenol antioxidants such as Irganox 1010 and Irganox 1076. These compounds share similar antioxidant properties but differ in their molecular structures and specific applications. For instance, Irganox 1010 is a tetrakis[methylene(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)]methane, which is used in a broader range of polymers compared to Irganox 1330 .

Properties

CAS No.

23422-38-0

Molecular Formula

C51H72O3

Molecular Weight

733.1 g/mol

IUPAC Name

4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol

InChI

InChI=1S/C51H72O3/c1-28-40(31-22-34(46(4,5)6)43(52)35(23-31)47(7,8)9)29(2)42(33-26-38(50(16,17)18)45(54)39(27-33)51(19,20)21)30(3)41(28)32-24-36(48(10,11)12)44(53)37(25-32)49(13,14)15/h22-27,52-54H,1-21H3

InChI Key

HDZSMFQGGFPQIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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